2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile
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Overview
Description
2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position and a 3-oxopiperidin-1-yl group at the fourth position on the benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 3-oxopiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene, followed by further functionalization to introduce the 3-oxopiperidin-1-yl group. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler analog with a chloro group and a nitrile group.
4-(3-Oxopiperidin-1-yl)benzonitrile: Lacks the chloro group but has the 3-oxopiperidin-1-yl group.
Uniqueness
2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile is unique due to the combination of the chloro and 3-oxopiperidin-1-yl groups, which confer specific chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-4-(3-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H11ClN2O/c13-12-6-10(4-3-9(12)7-14)15-5-1-2-11(16)8-15/h3-4,6H,1-2,5,8H2 |
InChI Key |
CWRUHHCGWGXIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN(C1)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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